N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide
Brand Name: Vulcanchem
CAS No.: 700347-75-7
VCID: VC7093370
InChI: InChI=1S/C15H14N2OS/c16-9-5-10-17(12-13-6-2-1-3-7-13)15(18)14-8-4-11-19-14/h1-4,6-8,11H,5,10,12H2
SMILES: C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CC=CS2
Molecular Formula: C15H14N2OS
Molecular Weight: 270.35

N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide

CAS No.: 700347-75-7

Cat. No.: VC7093370

Molecular Formula: C15H14N2OS

Molecular Weight: 270.35

* For research use only. Not for human or veterinary use.

N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide - 700347-75-7

Specification

CAS No. 700347-75-7
Molecular Formula C15H14N2OS
Molecular Weight 270.35
IUPAC Name N-benzyl-N-(2-cyanoethyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C15H14N2OS/c16-9-5-10-17(12-13-6-2-1-3-7-13)15(18)14-8-4-11-19-14/h1-4,6-8,11H,5,10,12H2
Standard InChI Key VKEDPCZGXGVKAT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CC=CS2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide belongs to the class of thiophene carboxamides, characterized by a five-membered aromatic thiophene ring (C4_4H3_3S) substituted at the 2-position with a carboxamide group. The amide nitrogen is further functionalized with a benzyl (C6_6H5_5-CH2_2-) and a 2-cyanoethyl (NC-CH2_2-CH2_2-) group . The molecular formula is C15_{15}H14_{14}N2_2OS, with a molecular weight of 270.35 g/mol .

Table 1: Key Identifiers and Synonyms

PropertyValueSource
CAS Registry Number700347-75-7
ChemSpider ID2091437
IUPAC NameN-Benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide
SynonymsThiophene-2-carboxylic acid benzyl-(2-cyano-ethyl)-amide; MFCD01483683

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide likely follows established methods for benzylamine and urea derivatives . A plausible route involves:

  • Acylation of 2-thiophenecarbonyl chloride: Reacting 2-thiophenecarbonyl chloride with N-benzyl-N-(2-cyanoethyl)amine in a polar aprotic solvent like DMF or pyridine.

  • Coupling reactions: Utilizing aryl isocyanates or carbodiimides to form the urea linkage, as demonstrated in the synthesis of cyclohepta[b]thiophene benzylamines .

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYieldReference
Benzylation of amineBenzyl bromide, DMF, 80°C58–73%
Urea formationAryl isocyanate, pyridine/DMF (1:1)60–75%

Stability and Reactivity

The compound’s stability is influenced by:

  • Nitrile group: Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides.

  • Thiophene ring: Aromatic stability confers resistance to electrophilic substitution but may undergo oxidation at the sulfur atom.

  • Amide bond: Hydrolyzable under strong acidic/basic conditions, necessitating careful storage in anhydrous environments.

Physicochemical Properties

Solubility and Partitioning

  • Solubility: Predicted to be sparingly soluble in water due to the hydrophobic benzyl and cyanoethyl groups. High solubility in DMSO, DMF, and dichloromethane is expected.

  • LogP: Estimated at 2.8 (using ChemSpider data ), indicating moderate lipophilicity suitable for membrane permeability.

CompoundTarget Cell LineGI50_{50} (μM)Mechanism
Compound 17 A549 (lung)0.36–2.27Tubulin inhibition
Nocodazole OVACAR-4 (ovarian)22.28Microtubule disruption
ELR510444 MDA-MB-231 (breast)0.03Microtubule stabilization

Immunomodulatory and Telomeric Effects

Bisantrene analogs stabilize G-quadruplex DNA structures, inhibiting telomerase activity . While N-benzyl-N-(2-cyanoethyl)-2-thiophenecarboxamide lacks a planar anthracene core, its thiophene ring may weakly intercalate DNA, warranting further study.

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